[Phe8psi-(CH2NH)arg9]-bradykinin
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Overview
Description
[Phe8psi-(CH2NH)arg9]-bradykinin is a synthetic analog of bradykinin, a peptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain mediation. This compound is designed to mimic the natural bradykinin but with enhanced stability and activity, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Phe8psi-(CH2NH)arg9]-bradykinin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The key step in the synthesis of this compound is the incorporation of the psi(CH2NH) bond between phenylalanine (Phe) at position 8 and arginine (Arg) at position 9. This is achieved through a reductive amination reaction, where the carbonyl group of Phe is reduced and then coupled with the amine group of Arg .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
[Phe8psi-(CH2NH)arg9]-bradykinin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: The disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with altered biological activity .
Scientific Research Applications
[Phe8psi-(CH2NH)arg9]-bradykinin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation, pain, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
[Phe8psi-(CH2NH)arg9]-bradykinin exerts its effects by binding to bradykinin receptors, primarily B2 receptors, on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of secondary messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These messengers then trigger various physiological responses, including vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Similar Compounds
[Phe8]-bradykinin: A natural analog with a similar structure but lacking the psi(CH2NH) bond.
[Arg9]-bradykinin: Another analog with a substitution at the ninth position.
Des-Arg9-bradykinin: A metabolite of bradykinin with a missing arginine residue at the ninth position.
Uniqueness
[Phe8psi-(CH2NH)arg9]-bradykinin is unique due to the presence of the psi(CH2NH) bond, which enhances its stability and resistance to enzymatic degradation. This makes it a more potent and longer-lasting analog compared to its natural counterparts .
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBISGEHGXKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75N15O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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